6-(3-Methoxyphenyl)quinazolin-4-amine
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Overview
Description
BDBM50011553 is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDBM50011553 typically involves the fusion of benzene and imidazole moieties. The process begins with the preparation of 2-nitro-4-methylacetanilide, which is then reduced to form 2,5 (or 2,6)-dimethylbenzimidazole . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of BDBM50011553 may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
BDBM50011553 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
BDBM50011553 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BDBM50011553 involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Benzimidazole
- 2,5-Dimethylbenzimidazole
- 2,6-Dimethylbenzimidazole
Comparison
BDBM50011553 stands out due to its unique structural modifications, which enhance its stability, bioavailability, and biological activity compared to other benzimidazole derivatives. Its ability to interact with a broader range of molecular targets makes it a versatile compound in various research applications .
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-4-2-3-10(7-12)11-5-6-14-13(8-11)15(16)18-9-17-14/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
HAFNABUNLVCDOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3N |
Origin of Product |
United States |
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